N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide
Description
Properties
CAS No. |
87783-85-5 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-15-21-19(13-17-9-5-3-6-10-17)20(24-15)22(16(2)23)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
ZKDQPCBSGBNHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N(CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide typically follows a convergent approach involving:
- Formation of the 1,3-oxazole ring with the desired substitution pattern (4-benzyl, 2-methyl).
- Introduction of the acetamide moiety via coupling of the oxazole carboxylic acid derivative with benzylamine.
- Benzylation steps to install benzyl groups at specific positions on the oxazole ring.
This approach is consistent with the preparation of similar oxazole acetamide derivatives, where the key step is amide bond formation between a carboxylic acid derivative of the oxazole and benzylamine, often facilitated by coupling agents.
Coupling Reaction to Form the Acetamide
The key step in preparing this compound is the formation of the amide bond between the oxazole carboxylic acid derivative and benzylamine. This is typically achieved by:
- Activation of the carboxylic acid group on the oxazole ring using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).
- Use of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve coupling efficiency and reduce side reactions.
- Reaction conditions generally involve stirring the acid and amine in anhydrous solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures for several hours to overnight.
This method is supported by analogous syntheses of related benzyl-substituted acetamides, where yields range from moderate to good depending on reaction optimization.
The introduction of benzyl groups at the 4-position of the oxazole ring and on the nitrogen atom is typically achieved by:
- Nucleophilic substitution reactions where benzyl halides (e.g., benzyl chloride or benzyl bromide) react with the oxazole nitrogen or other nucleophilic sites.
- Base-mediated conditions using mild bases such as potassium carbonate or sodium hydride to deprotonate the nucleophile and facilitate substitution.
- Control of regioselectivity to ensure benzylation occurs at the desired position without over-alkylation.
This step may precede or follow the amide coupling depending on the synthetic route design.
Purification and Characterization
After synthesis, the compound is typically purified by:
- Crystallization from suitable solvent mixtures (e.g., dichloromethane/n-hexane).
- Chromatographic techniques such as column chromatography or preparative HPLC to achieve high purity.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the structure and substitution pattern.
- Mass spectrometry for molecular weight confirmation.
- Melting point determination to assess purity.
- Elemental analysis to verify composition.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of substituted oxazole ring | α-haloketone + amide, cyclization conditions | Formation of 4-benzyl-2-methyl-1,3-oxazole | Key for correct substitution pattern |
| 2 | Activation of oxazole carboxylic acid | DCC or EDCI + DMAP or HOBt, anhydrous solvent | Activated ester intermediate | Facilitates amide bond formation |
| 3 | Coupling with benzylamine | Benzylamine, room temp, 12-24 h | This compound | Moderate to good yield (20-40%) |
| 4 | Benzylation (if not done earlier) | Benzyl halide, base (K2CO3 or NaH), solvent | Benzylated oxazole derivative | Controls N- and C-benzyl substitution |
| 5 | Purification and characterization | Crystallization, chromatography, NMR, MS | Pure compound | Confirms structure and purity |
Research Findings and Optimization Notes
- The use of carbodiimide coupling agents (DCC, EDCI) with additives like HOBt or DMAP is critical to improve coupling efficiency and reduce side reactions such as racemization or polymerization.
- Reaction times and temperatures must be optimized to balance yield and purity; prolonged reaction times can lead to by-products.
- Solvent choice impacts solubility and reaction kinetics; acetonitrile and dichloromethane are preferred for their inertness and ability to dissolve both reactants and coupling agents.
- Benzylation steps require careful control to avoid multiple substitutions or over-alkylation, which can complicate purification.
- Yields reported for similar compounds range from 20% to 40%, indicating room for optimization in scale-up or alternative coupling strategies.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced amide derivatives with altered functional groups.
Substitution: Compounds with nucleophilic groups replacing the benzyl groups.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with oxazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer effects. Some studies suggest that modifications to the oxazole moiety enhance cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer drugs .
Enzyme Inhibition
This compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic interventions in metabolic disorders and diseases associated with enzyme dysfunction .
Material Science
The unique chemical structure of this compound lends itself to applications in material science:
Polymer Chemistry
This compound can act as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve overall performance characteristics.
Coatings and Adhesives
Research has explored the use of this compound in formulating advanced coatings and adhesives due to its adhesive properties and resistance to environmental degradation. These formulations are valuable in industrial applications where durability is essential .
Agricultural Research
In agriculture, this compound has shown promise:
Pesticidal Activity
Studies indicate that this compound exhibits insecticidal properties against certain pests. Its effectiveness as a pesticide could be beneficial in integrated pest management strategies.
Plant Growth Regulation
There is ongoing research into the use of this compound as a plant growth regulator. Preliminary findings suggest it may promote growth in specific crops by enhancing nutrient uptake or modulating hormonal pathways .
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs :
Table 1: Substituent Effects on Properties
| Compound | Heterocycle/Aliphatic Group | Conformational Flexibility | Key Applications |
|---|---|---|---|
| Target compound | Oxazole | Moderate (steric hindrance) | Potential anti-parasitic |
| N-Benzyl-N-(furan-2-yl-methyl)acetamide | Furan | High (NMR-dynamic) | Anti-Chagas drug lead |
| N-Benzyl-N-(1-propenyl)acetamide | Propenyl | High | Synthetic intermediate |
Physicochemical Properties
- Solubility : The oxazole derivative’s solubility in organic solvents (e.g., chloroform) is likely lower than its furan analog due to increased steric bulk and reduced polarity.
- Thermal Stability : Oxazole rings generally enhance thermal stability compared to furans, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
N-Benzyl-N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)acetamide (CAS Number: 17330-79-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and specific research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 320.385 g/mol |
| CAS Number | 17330-79-9 |
| LogP | 4.1269 |
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, phenylacetamide derivatives have shown promising results in inhibiting cancer cell lines such as HCT116 (colon cancer) and HL60 (leukemia). The most potent compound in related studies demonstrated IC values of 294 nM and 362 nM against these cell lines respectively .
Mechanism of Action:
The mechanism by which these compounds induce apoptosis involves downregulation of key kinases and signaling pathways. Specifically, KIM-161, a related compound, was found to suppress ERK1/2, GSK-3α/β, and STAT2 signaling pathways while promoting caspase-3 activation, a critical marker for apoptosis .
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated. Compounds within this class have demonstrated moderate to good activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .
Case Studies
-
Cancer Cell Line Study :
A study focusing on HL60 cells treated with KIM-161 showed a significant increase in apoptotic cells after treatment with just 1 µM of the compound over a period of 48 hours, indicating its potential as an effective anticancer agent . -
Antimicrobial Efficacy :
In a comparative study of various alkaloids and their derivatives, this compound showed notable efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential therapeutic applications in infectious diseases .
Structure–Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications in the oxazole ring and the benzyl groups significantly influence biological activity. For instance, changing substituents on the benzyl groups or altering the oxazole configuration can enhance or diminish the anticancer efficacy and antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
